Lithium triisopropyl 2-thiophenylborate

Descripción general

Descripción

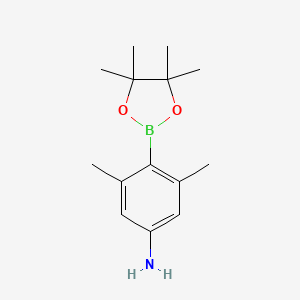

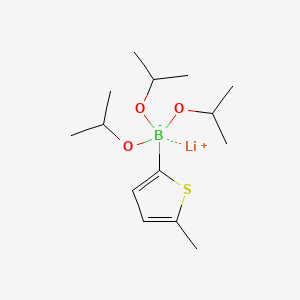

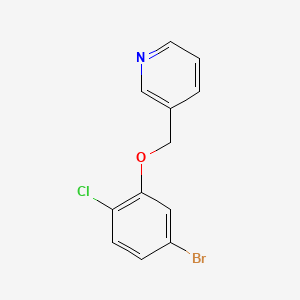

Lithium triisopropyl 2-thiophenylborate is a chemical compound with the molecular formula C14H26BLiO3S . It is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

Lithium triisopropyl borates are often accessed as intermediates in the syntheses of commonly used masked boronates such as the organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates . Specifically, lithium triisopropyl 2-pyridinylborates have been employed directly as nucleophiles for Suzuki–Miyaura Coupling (SMC) reactions .Molecular Structure Analysis

The molecular structure of Lithium triisopropyl 2-thiophenylborate is represented by the formula C14H26BLiO3S .Chemical Reactions Analysis

Lithium triisopropyl borates are used in Suzuki–Miyaura Coupling (SMC) reactions . Conditions for the SMC of lithium triisopropyl borates are reported, as well as a procedure for a one-pot lithiation, borylation, and subsequent SMC of various heterocycles with aryl halides .Physical And Chemical Properties Analysis

The physical and chemical properties of Lithium triisopropyl 2-thiophenylborate can be found in various databases such as PubChem , ChemicalBook , and Chemsrc .Aplicaciones Científicas De Investigación

Enhancement in Lithium Battery Electrolytes : Tris[2H-hexafluoroisopropyl) borate, a compound related to Lithium triisopropyl 2-thiophenylborate, has been studied for its use in lithium battery electrolytes. This compound is known for its dramatic effect on conductivity enhancement in lithium salts, thereby improving the performance of lithium batteries (Sun et al., 2002).

Catalysis in Chemoselective Hydroboration : Alkali metal hydridotriphenylborates, which share structural similarities with Lithium triisopropyl 2-thiophenylborate, have been identified as efficient catalysts for the chemoselective hydroboration of various aldehydes and ketones. This application is significant in organic synthesis and material science (Mukherjee et al., 2016).

Synthesis of Azetidinones : Lithium triisopropyl 2-thiophenylborate-related compounds have been used in the stereoselective synthesis of azetidinones, which are valuable in the development of pharmaceuticals and biologically active molecules (Ishihara et al., 1996).

Development of Boryltrihydroborate for Chemical Reactions : Lithium 1,3-bis(2,6-diisopropylphenyl)-2,3-dihydro-1H-1,3,2-diazaborol-2-ide, a compound related to Lithium triisopropyl 2-thiophenylborate, has been synthesized and utilized as a reductant in various ionic, organometallic, and radical reactions. This has implications in the development of new chemical syntheses (Nozaki et al., 2010).

Preparation of Rare Earth Metal Bis(alkyl)s : Lithium triisopropyl 2-thiophenylborate-related compounds have been involved in the synthesis of rare earth metal bis(alkyl) complexes, contributing to advancements in organometallic chemistry and materials science (Wang et al., 2007).

Enhancement of High-Voltage Lithium Ion Batteries : Tris(2-(thiophen-2-yl) ethyl) phosphate, a compound structurally similar to Lithium triisopropyl 2-thiophenylborate, has shown significant improvements in the electronic and ionic conductivities of cathode electrolyte interphase in high-voltage lithium ion batteries (Liang et al., 2019).

Dosimetric Applications in Medical Field : Lithium triborate, another related compound, has been investigated for its potential as a new nanophosphor in medical applications, particularly in radiation measurements and dosimetry (Saray et al., 2021).

Propiedades

IUPAC Name |

lithium;(5-methylthiophen-2-yl)-tri(propan-2-yloxy)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26BO3S.Li/c1-10(2)16-15(17-11(3)4,18-12(5)6)14-9-8-13(7)19-14;/h8-12H,1-7H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNLDVONUJVPQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](C1=CC=C(S1)C)(OC(C)C)(OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26BLiO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium triisopropyl 2-thiophenylborate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxa-6-azaspiro[3.3]heptane oxalate](/img/structure/B578506.png)

![5-Bromo-1-(tert-butyl)-6-ethoxy-1H-benzo[d]imidazole](/img/structure/B578516.png)